molecular formula C15H10ClNO6 B6411023 4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261916-49-7

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6411023
CAS RN: 1261916-49-7
M. Wt: 335.69 g/mol
InChI Key: DBQBWAVXBYRLSX-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid, 95% (hereinafter referred to as 4-CMC-2-NB) is an organic compound that is widely used in scientific research. It is an important building block for synthesizing various pharmaceuticals, and has many applications in the field of biochemistry and physiology. 4-CMC-2-NB is a white, crystalline solid with a melting point of 119-120°C and a boiling point of 250°C. It is soluble in water, alcohol, and most organic solvents.

Mechanism of Action

The mechanism of action of 4-CMC-2-NB is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites. This prevents the enzymes from catalyzing their reactions, and thus inhibits their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMC-2-NB are not well-studied. However, it has been shown to inhibit the activity of enzymes involved in signal transduction pathways, and thus may have an effect on cell signaling. In addition, 4-CMC-2-NB has been shown to have an inhibitory effect on the growth of some bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CMC-2-NB in laboratory experiments is its high purity and availability. 4-CMC-2-NB is a commercially available compound, and can be easily obtained in high purity. In addition, it is relatively stable, and can be stored at room temperature.
The main limitation of using 4-CMC-2-NB in laboratory experiments is its lack of specificity. While it has been shown to inhibit the activity of some enzymes, its effects on other enzymes are not well-understood.

Future Directions

Future research should focus on exploring the biochemical and physiological effects of 4-CMC-2-NB. In particular, studies should be conducted to determine its effects on other enzymes, and its effects on cell signaling pathways. In addition, studies should be conducted to explore the potential therapeutic applications of 4-CMC-2-NB. Finally, further research should be conducted to develop more specific and potent inhibitors of enzymes using 4-CMC-2-NB as a scaffold.

Synthesis Methods

4-CMC-2-NB is synthesized through a process known as nitration. This involves the reaction of 4-chloro-3-methoxycarbonylphenol (4-CMC) with nitric acid, which yields 4-CMC-2-NB as the major product. The reaction is carried out at room temperature, and the yield is typically 95%.

Scientific Research Applications

4-CMC-2-NB has a wide range of applications in scientific research. It has been used as an inhibitor of enzymes, such as tyrosine kinase and protein kinase C. It has also been used in studies of the structure-activity relationships of drugs. In addition, 4-CMC-2-NB has been used in studies of the interaction between proteins and lipids, and in studies of the conformational dynamics of proteins.

properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(7-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQBWAVXBYRLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692053
Record name 4'-Chloro-3'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methoxycarbonylphenyl)-2-nitrobenzoic acid

CAS RN

1261916-49-7
Record name 4'-Chloro-3'-(methoxycarbonyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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